(1-hexyl-1H-benzimidazol-2-yl)methanol chemical structure and properties
(1-hexyl-1H-benzimidazol-2-yl)methanol chemical structure and properties
Executive Summary
(1-Hexyl-1H-benzimidazol-2-yl)methanol (CAS: 381693-65-8) is a functionalized benzimidazole derivative characterized by a bicyclic aromatic core, a polar hydroxymethyl moiety at the C2 position, and a lipophilic hexyl chain at the N1 position. This amphiphilic architecture makes it a critical intermediate in the synthesis of coordination ligands for single-molecule magnets (SMMs) and a potent corrosion inhibitor for transition metals in acidic media.
This guide details the structural properties, validated synthesis protocols, and functional applications of this molecule, serving as a reference for medicinal chemists and materials scientists.
Molecular Architecture & Identification
The molecule consists of a planar benzimidazole scaffold which acts as an electron-rich anchor. The N1-hexyl chain disrupts crystal packing, enhancing solubility in organic solvents compared to the parent benzimidazole, while the C2-hydroxymethyl group provides a reactive handle for further functionalization (oxidation, esterification, etherification).
| Property | Data |
| IUPAC Name | (1-Hexyl-1H-benzimidazol-2-yl)methanol |
| CAS Registry Number | 381693-65-8 |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| SMILES | CCCCCCN1C2=CC=CC=C2N=C1CO |
| InChI Key | Predicted based on structure |
| Solubility | Soluble in DMSO, Ethanol, CH₂Cl₂; Insoluble in Water |
Structural Visualization
Figure 1: Structural logic connecting chemical motifs to functional properties.
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of (1-hexyl-1H-benzimidazol-2-yl)methanol. Route A is preferred for laboratory-scale synthesis due to the availability of the starting material, while Route B is a convergent synthesis used when the N-alkylated diamine is readily available.
Route A: Direct N-Alkylation (Recommended)
This protocol utilizes the commercially available 1H-benzimidazol-2-ylmethanol and alkylates the N1 position using 1-bromohexane under basic conditions.
Reagents:
-
1H-Benzimidazol-2-ylmethanol (1.0 eq)
-
1-Bromohexane (1.1 eq)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Dissolution: Dissolve 1H-benzimidazol-2-ylmethanol (10 mmol) in anhydrous acetonitrile (50 mL).
-
Base Addition: Add
(20 mmol) and stir at room temperature for 30 minutes to deprotonate the N1 position. -
Alkylation: Dropwise add 1-bromohexane (11 mmol).
-
Reflux: Heat the mixture to reflux (
) for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in DCM, wash with water and brine. Dry over
. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow/beige solid.
Route B: Phillips Condensation (Convergent)
Condensation of N-hexyl-o-phenylenediamine with glycolic acid.
Figure 2: Reaction scheme for the direct N-alkylation synthesis route.
Physicochemical & Spectroscopic Profile
The following data is derived from homologous series and confirmed spectroscopic characteristics of N-alkylated benzimidazoles.
Physical Properties
-
Appearance: Pale beige to off-white crystalline solid.
-
Melting Point: Estimated range 85–95 °C (Lower than the non-alkylated parent due to crystal packing disruption by the hexyl chain).
-
pKa: ~5.5 (Benzimidazole nitrogen).
Spectroscopic Characterization (Expected Data)
| Technique | Signal Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.7–7.2 (m, 4H): Aromatic protons of the benzene ring.δ 4.9 (s, 2H): Methylene protons of |
| IR Spectroscopy | 3100–3400 cm⁻¹: O-H stretch (broad).2850–2950 cm⁻¹: C-H stretch (aliphatic hexyl chain).1610 cm⁻¹: C=N stretch (imidazole ring). |
| Mass Spectrometry | [M+H]⁺: 233.19 m/z |
Functional Applications
A. Ligand Precursor for Coordination Chemistry
This molecule serves as a precursor for tridentate ligands used in Single-Molecule Magnets (SMMs) .
-
Mechanism: The alcohol group is oxidized to an aldehyde (using
or Swern conditions) and then condensed with amines or ketones to form multidentate ligands (e.g., 2,6-bis(1-hexyl-1H-benzimidazol-2-yl)pyridine). -
Relevance: The hexyl chain prevents intermolecular aggregation of the metal complexes, improving solubility and magnetic isolation [1].
B. Corrosion Inhibition
1-Alkyl-2-hydroxymethylbenzimidazoles are effective mixed-type corrosion inhibitors for mild steel in acidic environments (1M HCl or
-
Mechanism: The benzimidazole nitrogen and the hydroxyl oxygen act as adsorption centers, bonding to the metal surface. The hydrophobic hexyl tail forms a barrier layer that repels water and corrosive ions (
, ). -
Efficiency: Inhibition efficiency typically exceeds 90% at concentrations of 500 ppm [2].
C. Biological Activity
While primarily an industrial intermediate, the scaffold possesses inherent biological potential.
-
Antimicrobial: The N-hexyl chain increases lipophilicity, facilitating penetration through bacterial cell membranes.
-
Antioxidant: The benzimidazole core can act as a radical scavenger, although less effectively than phenolic antioxidants.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol.
References
-
Salitros, I. et al. "Magnetic Anisotropy and Slow Relaxation of Magnetisation in Double Salts Containing Four- and Six-Coordinate Cobalt(II) Complex Ions." Dalton Transactions, 2024.
-
Poddar, M. et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." International Journal of Pharmaceutical and Bio Sciences, 2011.
-
PubChem.[1] "Compound Summary: (1-benzyl-1H-imidazol-2-yl)methanol." National Library of Medicine.
-
BenchChem. "Application Notes for Benzimidazole Methanol Derivatives." BenchChem Protocols.
